molecular formula C18H25N3O5S B2802794 N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide CAS No. 872880-95-0

N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide

Cat. No.: B2802794
CAS No.: 872880-95-0
M. Wt: 395.47
InChI Key: SIPRNKRSQCQEHY-UHFFFAOYSA-N
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Description

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N’-cyclopentyloxamide is a chemical compound with the molecular formula C18H25N3O5S and a molecular weight of 395.47

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N’-cyclopentyloxamide involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with 1,3-oxazinan-2-ylmethylamine to form the intermediate, which is then reacted with cyclopentyloxamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N’-cyclopentyloxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N’-cyclopentyloxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N’-cyclopentyloxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-butylethanediamide
  • N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-methyloxamide
  • N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N’-(thiophen-2-ylmethyl)oxamide

Uniqueness

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N’-cyclopentyloxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentyloxamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c22-17(18(23)20-14-7-4-5-8-14)19-13-16-21(11-6-12-26-16)27(24,25)15-9-2-1-3-10-15/h1-3,9-10,14,16H,4-8,11-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPRNKRSQCQEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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